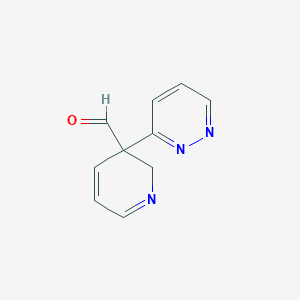

Methanone, 3-pyridazinyl-3-pyridinyl-

Description

Evolution of Pyridazine (B1198779) and Pyridine (B92270) Chemistry in Synthetic Methodologies

The synthesis of diaryl ketones featuring pyridazine and pyridine rings has evolved significantly, moving from classical methods to more sophisticated and efficient modern techniques. Historically, the construction of such molecules would be envisioned through Friedel-Crafts acylation. However, this approach is notoriously challenging for electron-deficient aromatic systems like pyridine. The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution and can lead to reactions at the nitrogen atom itself. japsonline.comnih.goviiste.orgnih.gov Pyridazine presents similar challenges due to its two nitrogen atoms.

To circumvent these issues, synthetic chemists have developed alternative strategies. One classical approach involves the use of pyridine-N-oxides, which activate the ring towards electrophilic substitution, primarily at the 2- and 4-positions, followed by deoxygenation. researchgate.net However, for 3-substituted products, this is not a direct route.

Modern synthetic chemistry offers more direct and versatile pathways. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, have become cornerstones for the synthesis of bi- and poly-heterocyclic systems. researchgate.net A plausible synthetic route to Methanone (B1245722), 3-pyridazinyl-3-pyridinyl- could involve the Suzuki coupling of a 3-pyridinylboronic acid with a 3-acylpyridazine halide (or vice versa). Another powerful method is the palladium-catalyzed carbonylative cross-coupling, where a 3-halopyridine and a 3-stannylpyridazine (or other organometallic derivative) could be coupled in the presence of carbon monoxide to form the ketone bridge directly.

Furthermore, the synthesis of acylpyridines and acylpyridazines can be achieved through the reaction of organometallic reagents (like Grignard or organolithium compounds) with corresponding acid chlorides, esters, or nitriles. mdpi.comrsc.orgresearchgate.net For instance, reacting 3-cyanopyridine (B1664610) with a 3-pyridazinylmagnesium bromide, followed by hydrolysis, could yield the target ketone. The choice of synthetic route often depends on the availability of starting materials and the desired functional group tolerance.

Table 1: Key Synthetic Strategies for Heteroaromatic Ketones

| Method | Description | Applicability to Target Compound | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic acylation of an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. | Generally ineffective for direct acylation of pyridine or pyridazine rings. japsonline.comresearchgate.net | Ring deactivation by Lewis acid coordination with nitrogen atoms. nih.gov |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of an organometallic reagent with an organic halide. | Highly applicable, e.g., Suzuki coupling of 3-pyridinylboronic acid with a 3-halopyridazine derivative. researchgate.net | Requires synthesis of functionalized precursors (boronic acids, halides). |

| Reaction with Organometallics | Nucleophilic addition of a Grignard or organolithium reagent to an acid derivative (nitrile, ester, etc.). | Feasible, e.g., reaction of 3-cyanopyridine with a 3-pyridazinyl Grignard reagent. researchgate.net | Potential for side reactions and requires careful control of reaction conditions. |

| Oxidation of Secondary Alcohols | Oxidation of a secondary alcohol precursor, (3-pyridazinyl)(3-pyridinyl)methanol. | Applicable if the precursor alcohol can be synthesized. | Requires a suitable method for precursor synthesis. |

Significance of Methanone Linkages in Nitrogen-Containing Heterocycles

The methanone (carbonyl) group serves as a critical linker in molecules containing multiple heterocyclic rings, influencing their structure, electronics, and function. The significance of this linkage in pyridazinyl-pyridinyl systems can be understood through several key aspects:

Electronic Properties: The carbonyl group is strongly polarized (C=O), with the carbon atom being electrophilic and the oxygen atom being nucleophilic. tandfonline.com This polarization significantly impacts the electronic nature of the adjacent heterocyclic rings. As an electron-withdrawing group, the methanone linker reduces the electron density of both the pyridazine and pyridine rings, affecting their reactivity and physicochemical properties. The oxygen atom, with its lone pairs, can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition and drug-target binding. mdpi.com

Pharmacophoric Element: In medicinal chemistry, diaryl ketone motifs are common pharmacophores found in a wide array of biologically active compounds. japsonline.comimedpub.combenthamdirect.com The linker can properly orient the two heterocyclic rings at a specific distance and angle, allowing them to engage with different binding pockets of a target protein. The ability of the pyridazine and pyridine nitrogens, along with the carbonyl oxygen, to act as hydrogen bond acceptors provides multiple points of interaction, enhancing binding affinity and selectivity. iiste.orgutdallas.edu

Current Research Landscape of Pyridazinyl-Pyridinyl Systems

While direct research on Methanone, 3-pyridazinyl-3-pyridinyl- is not prominent in the current literature, the broader field of pyridazine and pyridine-containing molecules is exceptionally active, particularly in drug discovery and materials science.

Pyridazine derivatives are being extensively investigated for a wide range of pharmacological activities. utdallas.edu The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and the ability of its adjacent nitrogen atoms to act as a "bidentate" hydrogen bond acceptor, which can be advantageous for target binding. nih.gov Studies have shown that incorporating a pyridazine ring can improve metabolic stability and reduce off-target effects compared to more common phenyl or pyridine rings. nih.gov

Similarly, the pyridine ring is a ubiquitous scaffold in pharmaceuticals. nih.gov Research on pyridinone derivatives, which share structural similarities with the target compound, has revealed a vast spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. japsonline.com

The current research landscape points towards the exploration of novel heterocyclic combinations to access new chemical space and develop compounds with improved therapeutic profiles. Fused systems, such as pyrimido-pyridazines, are being designed and synthesized as potential anticancer agents, with studies often including in silico analysis to predict their interactions with biological targets. nih.govimedpub.com The development of new catalytic methods to functionalize ketones and heterocycles is also a major research focus, which will undoubtedly facilitate the synthesis and investigation of molecules like Methanone, 3-pyridazinyl-3-pyridinyl- in the future. imperial.ac.uk

Theoretical Frameworks for Elucidating Reactivity and Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for understanding the properties of heterocyclic molecules like Methanone, 3-pyridazinyl-3-pyridinyl-. These in silico studies provide insights that are often difficult or time-consuming to obtain through experimentation alone.

Geometric and Electronic Structure: DFT calculations can be used to predict the ground-state geometry of the molecule, including bond lengths, bond angles, and the dihedral angles between the rings and the ketone linker. This conformational analysis is crucial for understanding the molecule's preferred shape in different environments. tandfonline.comresearchgate.net Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. iiste.orgiiste.org These calculations can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, a DFT study on pyridine and pyridazine themselves showed how the position of the nitrogen atoms affects the HOMO-LUMO energy gap and other electronic parameters. iiste.orgiiste.org

Reactivity Descriptors: Based on the calculated electronic properties, various reactivity descriptors can be derived. These include ionization potential, electron affinity, chemical hardness, and electrophilicity index, which help in quantitatively predicting the molecule's reactivity. iiste.orgiiste.org

Interaction Modeling: In the context of medicinal chemistry, molecular docking is a widely used computational technique to predict the binding mode and affinity of a molecule within the active site of a biological target, such as an enzyme or receptor. japsonline.combenthamdirect.comutdallas.edu For a molecule like Methanone, 3-pyridazinyl-3-pyridinyl-, docking studies could predict how the pyridazine and pyridine nitrogens, as well as the carbonyl oxygen, interact with amino acid residues through hydrogen bonds or other non-covalent interactions. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. nih.govimedpub.com

Table 2: Theoretical Data for Parent Heterocycles (Illustrative) Data from DFT calculations at the B3LYP/6-31G(d,p) level. Source: iiste.orgiiste.org

| Property | Benzene (B151609) | Pyridine | Pyridazine |

| HOMO Energy (eV) | -6.69 | -6.89 | -7.42 |

| LUMO Energy (eV) | 0.10 | -0.37 | -0.99 |

| Energy Gap (eV) | 6.79 | 6.52 | 6.43 |

| Dipole Moment (Debye) | 0.00 | 2.37 | 4.19 |

This data illustrates how the introduction of nitrogen atoms systematically alters the electronic properties of the aromatic ring, which would be further modulated by the methanone linker in the target compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-pyridazin-3-yl-2H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H9N3O/c14-8-10(4-2-5-11-7-10)9-3-1-6-12-13-9/h1-6,8H,7H2 |

InChI Key |

ZJXBRKRCMORGED-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC=N1)(C=O)C2=NN=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis of Methanone, 3 Pyridazinyl 3 Pyridinyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "Methanone, 3-pyridazinyl-3-pyridinyl-," a combination of one- and two-dimensional NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR for Definitive Structural Assignment

The ¹H NMR spectrum of "Methanone, 3-pyridazinyl-3-pyridinyl-" is expected to exhibit distinct signals for the protons on the pyridazine (B1198779) and pyridine (B92270) rings. The chemical shifts of these protons are influenced by their position relative to the nitrogen atoms and the carbonyl group. For instance, protons on the pyridine ring would likely show characteristic shifts, such as those observed for 3-pyridinemethanol, where signals appear between 7.2 and 8.5 ppm. chemicalbook.com Similarly, the protons on a 3-substituted pyridazine ring would have their own unique resonance frequencies.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. docbrown.info In "Methanone, 3-pyridazinyl-3-pyridinyl-," separate signals would be expected for the carbonyl carbon, as well as for each unique carbon atom in the pyridazine and pyridine rings. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The interpretation of these spectra is aided by comparison with related structures, such as 3-picoline, where the carbon signals of the pyridine ring have been well-documented. chemicalbook.comspectrabase.com

To definitively assign these signals, two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same ring system, allowing for the tracing of proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the pyridazine and pyridine rings through the carbonyl group, by observing correlations between the protons on each ring and the carbonyl carbon.

A comprehensive analysis of these 2D NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule. researchgate.net

Interactive Data Table: Predicted NMR Data for Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Correlations |

| Pyridine-H | ¹H NMR | 7.0 - 9.0 | COSY with other pyridine protons |

| Pyridazine-H | ¹H NMR | 7.5 - 9.5 | COSY with other pyridazine protons |

| Pyridine-C | ¹³C NMR | 120 - 155 | HSQC with attached protons |

| Pyridazine-C | ¹³C NMR | 125 - 160 | HSQC with attached protons |

| Carbonyl-C | ¹³C NMR | 180 - 200 | HMBC with protons on both rings |

Variable Temperature NMR Studies for Conformational Dynamics and Equilibria

The bond connecting the two heterocyclic rings to the carbonyl group allows for rotational freedom, leading to different spatial arrangements or conformers. Variable temperature (VT) NMR studies are instrumental in understanding these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals, which can indicate the presence of conformational equilibria. researchgate.netnih.gov For molecules with restricted rotation, distinct sets of signals for each conformer might be observed at low temperatures, which then merge into averaged signals as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. researchgate.netvnu.edu.vn Such studies provide valuable insights into the flexibility and preferred three-dimensional structure of "Methanone, 3-pyridazinyl-3-pyridinyl-" in solution.

Solid-State NMR and NMR Crystallography for Crystalline Forms

While solution-state NMR describes the molecule's behavior in a solvent, solid-state NMR (ssNMR) provides information about its structure in the crystalline form. In the solid state, molecules adopt a more rigid conformation, and ssNMR can reveal details about intermolecular interactions and packing in the crystal lattice. When combined with X-ray diffraction data, a technique known as NMR crystallography can provide an exceptionally detailed and accurate picture of the solid-state structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of "Methanone, 3-pyridazinyl-3-pyridinyl-". chemrxiv.org By measuring the mass with very high accuracy, it is possible to calculate a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass. This technique confirms the identity of the synthesized compound and rules out the presence of unexpected elements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. farmaciajournal.comnih.gov This method is particularly useful for analyzing volatile compounds. kyushu-u.ac.jp For "Methanone, 3-pyridazinyl-3-pyridinyl-," GC-MS could be employed to assess its purity and identify any volatile impurities or degradation products. The mass spectrometer fragments the molecule in a characteristic pattern, known as a mass spectrum, which can serve as a "fingerprint" for identification. escholarship.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. pulstec.netcarleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the atomic positions can be determined. youtube.com

The crystallographic analysis provides precise unit cell dimensions and the space group, which defines the symmetry of the crystal lattice. For example, a derivative, 1-(2-chloroacetyl)-3,5-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one, was found to crystallize in the triclinic system with the space group P-1. researchgate.net Other related compounds have been reported to crystallize in space groups such as C2/c, Pnma, and P-1 for different polymorphs. nih.gov

A typical output from a single-crystal XRD analysis is summarized in the table below, illustrating the kind of data obtained for related heterocyclic compounds.

Interactive Table: Example Crystallographic Data for a Pyridazine Derivative

| Parameter | Value |

|---|---|

| Formula | C₁₈H₁₅ClN₃O⁺·Cl⁻·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9871 (3) |

| b (Å) | 26.5413 (10) |

| c (Å) | 9.3562 (4) |

| α (°) | 90 |

| β (°) | 98.451 (4) |

| γ (°) | 90 |

| Volume (ų) | 1962.31 (13) |

| Z | 4 |

Note: Data is for (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate, a related derivative, as an illustrative example. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid.

In crystals of compounds containing pyridyl and pyridazinyl moieties, hydrogen bonding is a predominant interaction. nsf.gov These can include conventional N—H⋯O and O—H⋯O hydrogen bonds, as well as weaker C—H⋯O and C—H⋯N interactions. researchgate.netnih.govnih.gov For example, in the crystal structure of one pyridazinone derivative, molecules are linked by C—H⋯Cl and N—H⋯O hydrogen bonds to form a three-dimensional supramolecular architecture. nih.gov The geometry of these bonds (donor-acceptor distance and angle) is precisely determined from the crystal structure.

Beyond hydrogen bonding, π-π stacking interactions are commonly observed between the aromatic pyridyl and pyridazinyl rings. These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the crystal's stability. Centroid-centroid distances for these interactions are typically in the range of 3.4 to 3.9 Å. nih.gov

Interactive Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazinone Derivative

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 36.2 |

| C⋯H/H⋯C | 20.5 |

| O⋯H/H⋯O | 20.0 |

| O⋯C/C⋯O | 6.5 |

| N⋯C/C⋯N | 6.2 |

| N⋯H/H⋯N | 4.5 |

| C⋯C | 4.3 |

Note: Data is for an illustrative pyridazinone derivative. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. nist.gov

For Methanone, 3-pyridazinyl-3-pyridinyl-, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the pyridazine ring, and the ketone carbonyl group.

C=O Stretch: The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridinyl and pyridazinyl rings would exhibit a series of absorption bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Ring Vibrations and C-H Bending: The fingerprint region (below 1400 cm⁻¹) would contain a complex pattern of bands arising from ring breathing modes and in-plane and out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

The table below shows characteristic IR absorption frequencies for functional groups present in the target molecule, based on data from related compounds like 3-hydroxypyridine (B118123) and 3-methylpyridine. nist.govspectrabase.com

Interactive Table: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1685 - 1665 |

| Aromatic C=N | Stretch | ~1600 - 1550 |

| Aromatic C=C | Stretch | ~1580, 1500, 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C-H | Out-of-plane bend | 900 - 675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. researchgate.net The chromophore in Methanone, 3-pyridazinyl-3-pyridinyl- consists of the two heteroaromatic rings conjugated through the carbonyl group.

The UV-Vis spectrum is expected to show absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For pyridine itself, a π → π* transition is observed around 251 nm. nist.gov The extended conjugation in the target molecule would likely shift this absorption to a longer wavelength (a bathochromic shift).

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The carbonyl group's oxygen and the nitrogen atoms of the pyridazine and pyridine rings have lone pairs of electrons that can undergo n → π* transitions. These bands typically appear at longer wavelengths than the π → π* bands. For pyridine, an n → π* transition occurs around 270 nm. nist.gov

The solvent can influence the position of these absorption maxima. researchgate.net Studies on related pyridazine and pyridine compounds show that the polarity of the solvent can cause shifts in the absorption wavelengths, which can provide further insight into the nature of the electronic transitions. researchgate.netresearchgate.net For example, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.

Interactive Table: Expected UV-Vis Absorption Data

| Transition Type | Expected λₘₐₓ Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | 250 - 300 | High |

| n → π* | 300 - 350 | Low |

Note: These are estimated ranges based on the chromophore structure and data for related compounds. researchgate.netnist.gov

Complementary Elucidation Techniques

While X-ray crystallography and various spectroscopic methods are primary tools, other techniques can provide complementary structural information.

Electron diffraction (ED) is a powerful technique for determining the crystal structure of materials, analogous to X-ray diffraction. researchgate.net It is particularly valuable for samples that are too small to be studied by conventional single-crystal X-ray diffraction, such as nano- or micron-sized crystals. researchgate.net

Modern three-dimensional electron diffraction methods, such as Automated Diffraction Tomography (ADT) and Rotation Electron Diffraction (RED), allow for the collection of comprehensive diffraction data by rotating a nanocrystal in an electron beam. researchgate.net This data can be used to determine the unit cell parameters and solve the complete crystal structure, much like with SC-XRD.

Although ED can be affected by dynamical scattering effects, the data collection from slightly off-axis orientations in 3D ED methods helps to minimize these issues. researchgate.net For a novel compound like Methanone, 3-pyridazinyl-3-pyridinyl-, if obtaining single crystals of sufficient size for XRD proves difficult, 3D electron diffraction would be an excellent alternative for obtaining direct and detailed solid-state structural information. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process is crucial for verifying the empirical formula of the substance and assessing its purity. The technique quantitatively measures the percentage by weight of key elements within a sample, typically carbon (C), hydrogen (H), and nitrogen (N), which is often referred to as CHN analysis.

The principle behind elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. The combustion process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced to N2. These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's structural integrity and purity. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

For Methanone, 3-pyridazinyl-3-pyridinyl- , with the proposed molecular formula C₁₀H₇N₃O , the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 64.85 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.81 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.69 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.64 |

| Total | 185.186 | 100.00 |

Computational and Theoretical Investigations of Methanone, 3 Pyridazinyl 3 Pyridinyl

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are at the forefront of computational chemistry for predicting molecular properties with high accuracy. These methods can be broadly categorized into those based on Density Functional Theory (DFT) and those derived from Hartree-Fock (HF) theory.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p) to perform calculations.

For Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's ground state structure. From this, thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated. These energy values are crucial for assessing the molecule's stability.

Table 1: Illustrative Optimized Geometrical Parameters for Methanone, 3-pyridazinyl-3-pyridinyl- using DFT (B3LYP)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=O | 1.21 Å |

| C-C (pyridinyl) | 1.39 Å | |

| C-N (pyridinyl) | 1.34 Å | |

| C-C (pyridazinyl) | 1.40 Å | |

| N-N (pyridazinyl) | 1.33 Å | |

| Bond Angle | Pyridinyl-C-O | 120.5° |

| Pyridazinyl-C-O | 119.8° | |

| C-N-C (pyridinyl) | 117.0° | |

| N-N-C (pyridazinyl) | 119.0° | |

| Dihedral Angle | Pyridinyl-C-C-Pyridazinyl | 45.0° |

Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar heterocyclic ketones and are not from a specific study on Methanone, 3-pyridazinyl-3-pyridinyl-.

Hartree-Fock and Post-Hartree-Fock Methods for Molecular Properties

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While HF theory provides a good starting point, it does not fully account for electron correlation, which can be important for accurately predicting certain molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation. These methods are more computationally demanding than DFT or HF but can offer higher accuracy for properties like interaction energies and electronic excitation energies. For a molecule like Methanone, 3-pyridazinyl-3-pyridinyl-, these methods could be used to refine the understanding of its electronic behavior and to benchmark the results obtained from more cost-effective DFT calculations.

Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

For studying the behavior of a molecule in a complex environment, such as in a solvent or a biological system, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. This hybrid approach treats a small, critical part of the system (the QM region, e.g., the Methanone, 3-pyridazinyl-3-pyridinyl- molecule) with a high-level quantum mechanical method, while the larger, surrounding environment (the MM region, e.g., water molecules) is treated with a less computationally expensive molecular mechanics force field.

This technique allows for the simulation of large, complex systems that would be computationally prohibitive to study entirely with quantum mechanics. For Methanone, 3-pyridazinyl-3-pyridinyl-, QM/MM simulations could be used to investigate its interactions with solvent molecules, which can significantly influence its conformation and reactivity. The method partitions the total energy of the system into QM, MM, and QM/MM interaction terms.

Molecular Orbital Analysis

The electronic properties and reactivity of a molecule are governed by the distribution and energies of its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy can be calculated using the energies of the frontier orbitals obtained from DFT or other quantum chemical calculations. The locations of the HOMO and LUMO electron densities can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For Methanone, 3-pyridazinyl-3-pyridinyl-, the nitrogen atoms of the pyridazine (B1198779) and pyridine (B92270) rings, as well as the carbonyl oxygen, would likely be regions of high electron density in the HOMO, while the carbonyl carbon and parts of the aromatic rings would contribute significantly to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for Methanone, 3-pyridazinyl-3-pyridinyl-

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These energy values are illustrative and represent typical values for similar organic compounds. The actual values would need to be determined by specific quantum chemical calculations for this molecule.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP is plotted as a three-dimensional map of the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. Intermediate potential regions are often colored green.

For Methanone, 3-pyridazinyl-3-pyridinyl-, the MEP map would likely show negative potential around the nitrogen atoms of the two heterocyclic rings and the carbonyl oxygen atom, indicating these as the primary sites for electrophilic interaction. A region of positive potential would be expected around the carbonyl carbon atom, marking it as a likely site for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and complements the insights gained from HOMO-LUMO analysis.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state packing of a molecule, which in turn influences its physical properties such as solubility and melting point. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these non-covalent interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of close contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the illustrative pyridazinone derivative, the analysis showed that H···H contacts made the most significant contribution to the crystal packing. nih.gov This is common in organic molecules rich in hydrogen atoms. Other notable interactions included C···H/H···C, Cl···H/H···Cl, and O···H/H···O contacts, each contributing a specific percentage to the total Hirshfeld surface. nih.gov Such an analysis for Methanone, 3-pyridazinyl-3-pyridinyl- would similarly reveal the dominant forces governing its solid-state architecture.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Illustrative Pyridazinone Derivative (Data based on a study of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one) nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.9 |

| C···H/H···C | 18.7 |

| Cl···H/H···Cl | 16.4 |

| O···H/H···O | 6.5 |

| Cl···C/C···Cl | 6.7 |

| N···H/H···N | 4.8 |

| C···O/O···C | 3.3 |

| C···N/N···C | 2.5 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms, chemical bonds, and molecular structure. acs.org By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds, from strong covalent interactions to weak non-covalent contacts like hydrogen bonds. chemscene.com

While a specific QTAIM study on Methanone, 3-pyridazinyl-3-pyridinyl- is not available, research on other heterocyclic systems, such as spiropyrrolizine compounds, demonstrates the utility of this method. nih.gov In such studies, QTAIM is used to analyze the topological parameters at bond critical points (BCPs) for non-covalent interactions. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, which are crucial for crystal packing. nih.govresearchgate.net

A QTAIM analysis of Methanone, 3-pyridazinyl-3-pyridinyl- would involve calculating its electron density distribution and identifying the BCPs for all interactions. This would allow for a precise characterization of the C=O carbonyl bond, the bonds within the pyridazine and pyridine rings, and the crucial C-C bond linking the two heterocyclic moieties. Furthermore, it would quantify the strength and nature of any intramolecular and intermolecular hydrogen bonds involving the nitrogen and oxygen atoms.

Table 2: Illustrative QTAIM Topological Parameters for Non-Covalent Interactions (This table represents typical data obtained in a QTAIM analysis for characterizing interactions like those expected in the title compound's crystal structure. Data is conceptual based on principles from cited literature.) nih.govresearchgate.net

| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|

| C-H···O | ~0.015 | ~0.05 | Hydrogen Bond (Closed-Shell) |

| C-H···N | ~0.012 | ~0.04 | Hydrogen Bond (Closed-Shell) |

| π···π stacking | ~0.005 | ~0.02 | Van der Waals (Closed-Shell) |

Reaction Mechanism and Dynamics Studies

Understanding how a molecule is formed and how it transforms is fundamental to chemistry. Computational approaches like the Unified Reaction Valley Approach (URVA) and studies of reaction kinetics and thermodynamics provide a molecular-level description of reaction pathways.

The Unified Reaction Valley Approach (URVA) is a sophisticated computational method used to elucidate the detailed mechanism of a chemical reaction. nih.govjst.go.jp It analyzes the reaction path on the potential energy surface and focuses on the path's curvature. nih.gov Maxima in the curvature profile indicate points of significant chemical change, such as bond breaking and formation, charge transfer, and rehybridization. jst.go.jp

No URVA studies have been published for Methanone, 3-pyridazinyl-3-pyridinyl-. However, the methodology has been applied to a wide range of chemical processes, including catalytic cycles and rearrangement reactions. mdpi.comresearchgate.net For the synthesis of the title compound, which would likely involve the coupling of pyridazine and pyridine precursors, URVA could provide a detailed timeline of chemical events. The analysis would decompose the reaction path curvature into contributions from different internal coordinates (bond stretches, bends, torsions), revealing precisely which geometric changes are most significant at each stage of the reaction. This allows for the identification of bond-weakening, bond-forming, and charge-transfer phases along the reaction pathway from reactants to the transition state and finally to the product. nih.gov

Table 3: Conceptual Phases of a Reaction as Determined by URVA (This table illustrates the type of information that a URVA study could provide for a hypothetical reaction forming a ketone.) nih.govjst.go.jp

| Reaction Phase | Location on Reaction Path | Dominant Chemical Processes Identified by Curvature Analysis |

|---|---|---|

| 1: Reactant Preparation | Entrance Valley | Structural reorientation of reactants, initial polarization. |

| 2: Bond Weakening/Formation | Pre-Transition State | Stretching and weakening of reactant bonds, initial formation of new bonds. |

| 3: Transition State | s = 0 | Simultaneous breaking and forming of key bonds. |

| 4: Product Consolidation | Post-Transition State | Strengthening of new product bonds, relaxation of geometry. |

Computational chemistry can be used to determine the key thermodynamic and kinetic parameters that govern a chemical reaction. By calculating the energies of reactants, transition states, and products, it is possible to determine the reaction's enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea). These values indicate whether a reaction is favorable and how fast it is likely to proceed.

For instance, studies on the reactivity of carbonyl compounds with other molecules have used computational methods to calculate Gibbs free energy differences, which correlate with reaction rates. nih.gov A computational study on the synthesis of Methanone, 3-pyridazinyl-3-pyridinyl- would involve locating the transition state structure for the key bond-forming step. The energy difference between the reactants and this transition state would yield the activation energy. Comparing the energies of different possible reaction pathways would allow for the identification of the most likely synthetic route. Similarly, the thermodynamics of potential subsequent reactions, such as protonation or complexation, could be evaluated by calculating the free energy change for those processes.

Table 4: Representative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction (This table shows typical parameters calculated in a computational kinetics study.) nih.gov

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -25 kcal/mol | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol | Spontaneous reaction |

| Activation Energy (Ea) | +15 kcal/mol | Kinetic barrier to reaction |

Theoretical Spectroscopy

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret spectroscopic data. researchgate.net Calculating theoretical vibrational (IR) and electronic (UV-Vis) spectra provides a powerful complement to experimental measurements, aiding in structure confirmation and the assignment of spectral features.

For a molecule like Methanone, 3-pyridazinyl-3-pyridinyl-, DFT calculations could predict its infrared spectrum. The calculations would yield the vibrational frequencies and intensities of the normal modes. researchgate.net Key vibrational modes of interest would include the C=O stretching frequency of the ketone group, the C-N and C=N stretching modes within the pyridazine and pyridine rings, and the C-H bending modes. Comparing the calculated spectrum with an experimental one would help to confirm the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net This calculation provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net For the title compound, these calculations would likely predict π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. researchgate.net

Table 5: Illustrative Predicted Spectroscopic Data from DFT/TD-DFT Calculations (Based on typical results for heterocyclic ketones.) researchgate.netresearchgate.netresearchgate.net

| Theoretical Infrared (IR) Spectrum Data | ||

|---|---|---|

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| C=O Stretch | ~1680 | Ketone carbonyl |

| Aromatic C=C/C=N Stretch | ~1600-1450 | Pyridine & Pyridazine rings |

| Aromatic C-H Bend | ~850-700 | Out-of-plane bending |

| Theoretical UV-Vis Spectrum Data | ||

| Electronic Transition | Predicted λ_max (nm) | Assignment |

| π → π | ~260 | Aromatic system |

| n → π | ~310 | Carbonyl group |

Prediction of Vibrational Frequencies and Intensities

The theoretical prediction of vibrational frequencies is a powerful tool for understanding the molecular structure and bonding of a compound. These calculations are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). The process involves optimizing the molecular geometry of the compound to find its most stable conformation (a minimum on the potential energy surface). Following optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The frequencies are often scaled by an empirical factor to better match experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netmaterialsciencejournal.org The calculated vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridinyl, pyridazinyl, and carbonyl groups. utrgv.edu

For analogous heteroaromatic ketones, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide vibrational frequencies in good agreement with experimental results. utrgv.edunih.gov

Table 1: Hypothetical Predicted Vibrational Frequencies and Intensities for a Related Heteroaromatic Ketone

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) |

| C=O Stretch | 1685 | 350 |

| Pyridine Ring Stretch | 1590 | 85 |

| Pyridazine Ring Stretch | 1570 | 70 |

| C-H Stretch (Aromatic) | 3050-3100 | 15-30 |

| Ring Breathing Mode | 1010 | 10 |

This table is illustrative and does not represent actual calculated data for Methanone, 3-pyridazinyl-3-pyridinyl-.

Theoretical UV/Vis Absorption and Emission Spectra Predictions

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption and emission spectra of molecules like Methanone, 3-pyridazinyl-3-pyridinyl-. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The calculations yield the excitation energies and oscillator strengths for various electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. nih.gov By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO), one can gain insight into the nature of the electronic excitation, such as n→π* or π→π* transitions. researchgate.net

The choice of DFT functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectra. mdpi.com Theoretical predictions of UV/Vis spectra are invaluable for interpreting experimental data and understanding the electronic properties of new compounds. joaquinbarroso.com

Table 2: Hypothetical Predicted UV/Vis Absorption Data for a Related Heteroaromatic Ketone

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 275 | 0.12 | HOMO-1 → LUMO (n→π) |

| S₀ → S₃ | 240 | 0.45 | HOMO → LUMO+1 (π→π*) |

This table is illustrative and does not represent actual calculated data for Methanone, 3-pyridazinyl-3-pyridinyl-.

Chemical Transformations and Mechanistic Pathways of Methanone, 3 Pyridazinyl 3 Pyridinyl

Fundamental Reaction Classes Applied to Pyridazinyl-Pyridinyl Ketones

The reactions of this diaryl ketone can be broadly categorized into three main types: substitutions on the heterocyclic systems, additions to the carbonyl group, and skeletal rearrangements.

Both the pyridine (B92270) and pyridazine (B1198779) rings are classified as electron-deficient aromatic systems due to the presence of electronegative nitrogen atoms. This property makes them susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is generally not feasible for electron-rich benzene (B151609) rings.

The pyridazine nucleus, with its two adjacent nitrogen atoms, is particularly electron-deficient and does not possess any ring carbon atoms that are "unactivated" towards nucleophilic attack. Unlike pyridine, where nucleophilic attack is preferred at the C2 and C4 positions, the preferred sites for nucleophilic attack on an unsubstituted pyridazine ring are C4 and C5. The presence of the ketone substituent will further influence the regioselectivity of these reactions.

Similarly, the pyridine ring is activated towards nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen. nih.gov The presence of a strong nucleophile can even displace a hydride ion, as seen in the Chichibabin reaction, although reactions are more common on pyridines bearing a good leaving group like a halogen. synarchive.com For Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-, nucleophilic attack on the pyridine ring would be directed by the combined electronic effects of the ring nitrogen and the carbonyl group.

Table 1: General Overview of Nucleophilic Substitution on Pyridine and Pyridazine Rings

| Heterocycle | Typical Nucleophiles | Favored Positions for Attack | Mechanistic Pathway |

| Pyridine | Organometallics (RLi), Amides (NaNH₂), Alkoxides (RO⁻) | C2, C4, C6 | Addition-Elimination (SNAr) |

| Pyridazine | Amines, Alkoxides, Hydrazines | C3, C4, C5, C6 | Addition-Elimination (SNAr) |

The carbonyl group of pyridazinyl-pyridinyl ketones exhibits significant reactivity due to the electron-withdrawing nature of the attached heterocyclic rings. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition. These reactions often proceed via an addition-elimination (or condensation) mechanism, where a nucleophile adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a small molecule, typically water. nih.govnih.gov

Common transformations include the reaction with hydroxylamine (B1172632) to form oximes, and with various hydrazines (like 2,4-dinitrophenylhydrazine) to yield the corresponding hydrazones. nih.gov These reactions are fundamental in both the characterization and further functionalization of the ketone. Reduction of the carbonyl group to a secondary alcohol is readily achieved using reducing agents like sodium borohydride.

Table 2: Examples of Addition-Elimination Reactions at the Carbonyl Group

| Reagent | Nucleophile | Intermediate | Product | Product Class |

| Hydroxylamine (NH₂OH) | -NHOH | Hemiaminal-like | >C=N-OH | Oxime |

| Hydrazine (B178648) (NH₂NH₂) | -NHNH₂ | Hydrazino-alcohol | >C=N-NH₂ | Hydrazone |

| Phenylhydrazine | -NHNHC₆H₅ | Hydrazino-alcohol | >C=N-NHC₆H₅ | Phenylhydrazone |

| Semicarbazide | -NHNHCONH₂ | Hydrazino-alcohol | >C=N-NHCONH₂ | Semicarbazone |

Aryl ketones are known to undergo several types of rearrangement reactions, which could potentially be applied to Methanone, 3-pyridazinyl-3-pyridinyl-.

One notable example is the Willgerodt-Kindler reaction . This reaction converts an aryl alkyl ketone into a thioamide upon heating with an amine (like morpholine) and elemental sulfur. wikipedia.orgmsu.edu Subsequent hydrolysis of the thioamide yields a terminal amide and then a carboxylic acid, effectively migrating the carbonyl function to the terminal position of an alkyl chain and oxidizing it. wikipedia.org While the substrate is a diaryl ketone, analogous reactivity involving C-C bond cleavage or rearrangement under harsh conditions cannot be entirely ruled out.

Another potential transformation is the phospha-Brook rearrangement . In this process, a diarylketone reacts with a phosphine (B1218219) oxide, which attacks the electrophilic carbonyl. The resulting intermediate undergoes a rsc.orgorganic-chemistry.org-phospha-Brook rearrangement to generate a diarylphosphinate. rsc.orgrsc.org This intermediate can then be used in subsequent cross-coupling reactions. rsc.orgrsc.org

Table 3: Potential Rearrangement Reactions for Aryl Ketones

| Reaction Name | Reagents | Key Transformation | Resulting Functional Group |

| Willgerodt-Kindler | Amine (e.g., morpholine), Sulfur (S₈) | Migration and oxidation of carbonyl function | Thioamide / Amide |

| Phospha-Brook | Diphenylphosphine oxide, Base | Deoxygenative phosphinylation | Diarylphosphinate |

Mechanistic Investigations of Specific Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing synthetic pathways.

The ketone functionality can be transformed into other reactive groups. For instance, reduction of the ketone to the corresponding 3-pyridazinyl-3-pyridinyl-methanol, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂), would yield 3-pyridazinyl-3-pyridinyl-methyl chloride.

The solvolysis of such diarylmethyl chlorides with nucleophiles like ethanol (B145695) is expected to proceed through a first-order nucleophilic substitution (SN1) mechanism. chegg.com This pathway involves a slow, rate-determining ionization step where the chloride ion departs, forming a resonance-stabilized diarylmethyl carbocation. The stability of this intermediate is enhanced by the ability of both the pyridazine and pyridine rings to delocalize the positive charge. In a second, rapid step, the nucleophile (e.g., an alcohol or water) attacks the carbocation to yield the final substitution product. chegg.com

Table 4: Proposed SN1 Mechanism for Solvolysis of 3-pyridazinyl-3-pyridinyl-methyl chloride

| Step | Description |

| 1. Ionization | The C-Cl bond heterolytically cleaves, forming a stable diarylmethyl carbocation and a chloride ion. This is the slow, rate-determining step. |

| 2. Nucleophilic Attack | A solvent molecule (e.g., ethanol) acts as a nucleophile, attacking the electrophilic carbocation. |

| 3. Deprotonation | Another solvent molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final ether product and a protonated solvent molecule. |

The pyridazine ring, under certain conditions, can undergo ring transformation reactions to form more stable five-membered heterocyclic systems like pyrazoles. These transformations are often initiated by strong nucleophiles.

A plausible mechanism for the rearrangement of a pyridazine to a pyrazole (B372694) involves a reagent such as hydrazine (N₂H₄). The reaction likely proceeds via an SN(ANRORC) type mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure.

Nucleophilic Addition: Hydrazine attacks an electrophilic carbon on the pyridazine ring, leading to the formation of a tetrahedral intermediate.

Ring Opening: The N-N bond of the pyridazine ring cleaves, resulting in an open-chain intermediate. This step is driven by the formation of a more stable arrangement.

Ring Closure: Intramolecular cyclization occurs as the terminal nitrogen of the hydrazine moiety attacks a suitable electrophilic site on the open-chain intermediate, leading to the formation of a new five-membered pyrazole ring. This process is analogous to the known conversion of pyrimidines into pyrazoles with hydrazine. msu.eduyoutube.com The synthesis of pyrazolo[3,4-b]pyridines, which are structurally very similar, often proceeds through the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound, illustrating the thermodynamic favorability of such fused heterocyclic systems. nih.gov

Research Findings on Methanone, 3-pyridazinyl-3-pyridinyl-

Following a comprehensive review of scientific literature and chemical databases, no specific information was found for the compound Methanone, 3-pyridazinyl-3-pyridinyl- .

Extensive searches were conducted to locate data pertaining to the chemical transformations, mechanistic pathways, and catalytic applications of this specific molecule as per the requested outline. These searches included queries on its carbonylation mechanisms, oxidation and reduction pathways, as well as its potential roles in homogeneous and enzyme catalysis.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, or discussions on the specified topics, as there is no available scientific literature on "Methanone, 3-pyridazinyl-3-pyridinyl-".

Synthesis and Characterization of Derivatives and Analogues of Methanone, 3 Pyridazinyl 3 Pyridinyl

Functionalization at Pyridazine (B1198779) and Pyridine (B92270) Moieties

Functionalization of the pyridazine and pyridine rings is a key strategy to create a diverse range of derivatives. This includes the introduction of various substituents and the formation of fused ring systems.

Amide and ester functionalities are commonly introduced into heterocyclic structures to modify their physicochemical properties. While direct amidation or esterification on the pyridazine or pyridine rings of the parent compound is not extensively documented, analogous reactions on related heterocyclic systems are well-established. For instance, amide bond formation can be achieved by reacting carboxylic acids with amines using coupling agents like N,N'-diisopropylcarbodiimide (DIC). researchgate.net This method has been shown to be effective in aqueous media, providing a green and efficient route to amides. researchgate.net Similarly, esterification can be carried out under mild conditions. researchgate.netrsc.org For example, 2-pyridinesulfonyl fluoride (B91410) has been used to facilitate the deoxyfluorinated esterification of carboxylic acids. rsc.org These methodologies could potentially be adapted for the synthesis of amide and ester derivatives of Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-, by first introducing a carboxylic acid or amine functionality onto one of the heterocyclic rings.

A general approach to synthesizing 2-amidopyridines involves a three-component condensation of amines, carboxylic acids, and pyridine N-oxides, catalyzed by an organophosphorus compound. nih.gov This method demonstrates the feasibility of forming amide bonds on a pyridine ring system. nih.gov

Table 1: Examples of Amidation and Esterification Reactions on Related Heterocycles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | Carboxylic acid, Amine, DIC, Water | Amide | researchgate.net |

| Esterification | Carboxylic acid, Phenol, DIC, Water | Ester | researchgate.net |

| Deoxyfluorinated Amidation/Esterification | Carboxylic acid, 2-Pyridinesulfonyl fluoride | Amide/Ester | rsc.org |

| Three-Component Amidation | Amine, Carboxylic acid, Pyridine N-oxide, Organophosphorus catalyst | 2-Amidopyridine | nih.gov |

| Amide Synthesis | N-Boc-protected 2-aminopyridine-containing amides, Tf₂O, 2-MeO-Py | 3-Aminoimidazo[1,2-a]pyridines | nih.gov |

This table is for illustrative purposes and shows general methods applicable to heterocyclic systems.

The introduction of substituted phenylpiperazine moieties is a common strategy in medicinal chemistry. The synthesis of such derivatives typically involves a multi-step sequence. For example, a common route for creating phenylpiperazine derivatives involves the sulfonylation of an appropriately substituted aniline, followed by reduction, alkylation, and then cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine (B1678402) ring. nih.gov The resulting phenylpiperazine can then be further functionalized. nih.gov This synthetic approach could be adapted to couple a phenylpiperazine unit to the pyridazine or pyridine ring of Methanone, 3-pyridazinyl-3-pyridinyl-, likely through a nucleophilic substitution reaction where a halogenated derivative of the parent compound reacts with the substituted phenylpiperazine.

The construction of fused pyrazole (B372694) rings onto existing heterocyclic scaffolds is a valuable method for creating novel chemical entities. Pyrazoles are often synthesized through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, α,β-unsaturated carbonyl compounds can react with tosylhydrazine to yield pyrazoles. beilstein-journals.org Another approach involves the reaction of hydrazines with enaminones, which are generated from 1,3-dicarbonyl compounds, to form 1,4,5-substituted pyrazoles. beilstein-journals.org

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through intramolecular cyclization of appropriately substituted pyridine derivatives. chim.it For example, an imine formed from a pyrazole precursor can undergo intramolecular cyclization to furnish the fused pyrazolo[3,4-b]pyridine core. chim.it The reaction of hydrazine with appropriately substituted pyridazine derivatives can also lead to the formation of pyrazolo[4,3-c]pyridazines. ekb.eg

Table 2: Synthetic Routes to Fused Pyrazole Derivatives

| Starting Material | Reagents | Fused Product | Reference |

| α,β-Unsaturated carbonyl compound | Tosylhydrazine | Pyrazole | beilstein-journals.org |

| 1,3-Dicarbonyl compound, DMFDMA, Hydrazine | Hydrazine | 1,4,5-Substituted pyrazole | beilstein-journals.org |

| Pyridazine derivative | Hydrazine hydrate | Pyrazolo[4,3-c]pyridazine | ekb.eg |

| Pyrazole precursor with imine functionality | - | Pyrazolo[3,4-b]pyridine | chim.it |

Structural Modification of the Methanone Bridge

Modification of the methanone bridge offers another avenue for creating analogues. This can involve replacing the ketone with other functional groups, a concept known as bioisosteric replacement. cambridgemedchemconsulting.com For example, the ketone could be replaced with an aryl halide, which has been investigated as a ketone bioisostere in other molecular scaffolds. nih.gov The synthesis of such analogues would require fundamentally different synthetic strategies, potentially involving cross-coupling reactions to link the pyridazine and pyridine rings via a non-carbonyl linker. Other potential replacements for the ketone group include a methylene (B1212753) group (-CH₂-) or a thioketone group (-C=S-). The synthesis of a methylene-bridged analogue might be achieved through reduction of the ketone or via a Wittig-type reaction followed by hydrogenation. Thioketone analogues are typically prepared by treating the corresponding ketone with a thionating agent like Lawesson's reagent.

Exploration of Isomeric Forms and Their Synthetic Routes

The exploration of isomeric forms of Methanone, 3-pyridazinyl-3-pyridinyl- would involve changing the point of attachment of the methanone bridge on one or both of the heterocyclic rings. For instance, isomers could include Methanone, 2-pyridazinyl-3-pyridinyl- or Methanone, 4-pyridazinyl-3-pyridinyl-. The synthesis of these specific isomers is not widely reported, but general methods for the synthesis of pyridyl ketones can be adapted. These methods often involve the acylation of a pyridine derivative with a pyridazinecarbonyl chloride or a similar activated carboxylic acid derivative. The regioselectivity of such reactions would be crucial in obtaining the desired isomer.

Development of Novel Heterocyclic Scaffolds Incorporating Pyridazine and Pyridine Fragments

The pyridazine and pyridine rings of Methanone, 3-pyridazinyl-3-pyridinyl- can serve as building blocks for the construction of more complex, novel heterocyclic scaffolds. Ring transformation reactions are a powerful tool in this regard. For example, the pyridine ring can undergo cleavage and rearrangement when treated with certain nucleophiles. clockss.org Similarly, pyrimidine (B1678525) rings, which are structurally related to pyridazines, can be converted into pyridines or benzene (B151609) derivatives under specific reaction conditions. wur.nlresearchgate.net

Fused heterocyclic systems can also be developed. For instance, the synthesis of pyrido[3,4-c]pyridazines has been reported, starting from either pyridine or pyridazine precursors. mdpi.com The reaction of enaminone derivatives of pyridazinones with various aminoazoles can lead to the formation of azolo[1,5-a]pyrimidine derivatives, demonstrating the utility of pyridazine building blocks in constructing fused systems. nih.govresearchgate.net Furthermore, the synthesis of thieno[2,3-c]pyridazines has been achieved from pyridazinone precursors, which can then be used to build further fused rings. researchgate.net

Coordination Chemistry of Methanone, 3 Pyridazinyl 3 Pyridinyl As a Ligand

Design Principles for Ligand Synthesis

The design of ligands based on pyridyl and pyridazinyl frameworks is a cornerstone of modern coordination chemistry. The strategic placement of nitrogen atoms and the ability to modify the heterocyclic rings allow for fine-tuning of the electronic and steric properties, which in turn dictates how the ligand will interact with metal ions.

Methanone (B1245722), 3-pyridazinyl-3-pyridinyl- possesses three potential nitrogen donor sites: the nitrogen atom of the pyridine (B92270) ring and the two adjacent nitrogen atoms of the pyridazine (B1198779) ring. The pyridine ring, a six-membered heterocycle, is a well-established building block in ligand design, acting as a robust σ-donor and a weak π-acceptor. jscimedcentral.comresearchgate.net The nitrogen's lone pair is readily available for coordination with a wide array of transition metals. researchgate.net

The pyridazine ring is a diazine, meaning it contains two nitrogen atoms. This π-deficient system can influence the photophysical properties of the resulting metal complexes. rsc.org The presence of two nitrogen atoms offers multiple possibilities for coordination. Depending on the metal's preferred geometry and the ligand's conformation, one or both pyridazinyl nitrogens could bind to a metal center. The design of related ligands often involves functionalizing the pyridyl or pyridazinyl rings to modulate their donor capabilities or to introduce other functional groups that can influence the properties of the final complex. unizar.esrsc.orgnih.gov

The structure of Methanone, 3-pyridazinyl-3-pyridinyl- is inherently versatile, allowing it to function as either a chelating or a bridging ligand.

Chelating Ligand: The ligand can potentially form a chelate ring by coordinating to a single metal center through the pyridine nitrogen and one of the pyridazine nitrogens. This mode of binding typically leads to the formation of stable, monomeric complexes. The flexibility of the central carbonyl linker is crucial in allowing the two heterocyclic rings to adopt a conformation suitable for chelation.

Bridging Ligand: Perhaps the most significant potential of this ligand lies in its ability to act as a bridging linker between two or more metal centers. The two N-heterocycles can coordinate to different metal ions, leading to the formation of coordination polymers. A closely related ligand, bis(3-pyridyl)methanone, serves as an excellent µ₂-bridging linker, assembling transition metal salts into diverse motifs like one-dimensional zigzag chains. nih.gov The angular nature imparted by the ketone group, combined with the rotational freedom of the C-C bonds, allows for the generation of complex supramolecular architectures. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N-heterocyclic ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are then elucidated using techniques such as single-crystal X-ray diffraction, which provides definitive information on coordination modes and geometries.

The pyridyl and pyridazinyl moieties are known to form stable complexes with a wide range of transition metal ions. While direct studies on Methanone, 3-pyridazinyl-3-pyridinyl- are not extensively documented, the behavior of analogous ligands provides significant insight into its expected coordination chemistry.

Zinc(II): Zinc(II) complexes with pyridyl-based ligands are common. For instance, the reaction of bis(3-pyridyl)methanone with Zinc(II) chloride (ZnCl₂) in methanol (B129727) yields colorless, block-like crystals of a 1D coordination polymer. nih.gov Similarly, Zn(II) complexes with pyridazine-3-carboxylic acid have been synthesized, demonstrating the affinity of the pyridazine nitrogen for zinc. researchgate.net The resulting complexes often exhibit tetrahedral or octahedral geometries, with the coordination sphere completed by co-ligands from the salt or solvent. nih.govajol.infonih.gov

Iron(II)/Iron(III): Iron complexes with pyridyl-containing ligands are of great interest due to their potential applications in catalysis and materials science. rsc.orgresearchgate.net For example, the ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt), which contains three pyridyl units, readily forms complexes with both Fe(II) and Fe(III). nih.gov These reactions can sometimes involve the dehalogenation of chlorinated solvents, which then provide chloride anions as co-ligands in the final structure. nih.gov

Copper(I) and Silver(I): The d¹⁰ metal ions Cu(I) and Ag(I) show a strong affinity for nitrogen-donor ligands. Pyridine and its derivatives are frequently used to synthesize complexes with these metals, which can exhibit various coordination numbers and geometries, including linear, trigonal, and tetrahedral. jscimedcentral.comresearchgate.net The synthesis often involves the simple reaction of the ligand with a Cu(I) or Ag(I) salt, such as CuCl or AgNO₃, in a suitable solvent like ethanol (B145695). jscimedcentral.com

Nickel(II) and Manganese(II): Ni(II) and Mn(II) also form a variety of complexes with pyridyl and pyridazinyl ligands. For example, isomorphous complexes of Ni(II) and Mn(II) with 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid have been synthesized, where the metal centers are six-coordinated in a distorted octahedral geometry. researchgate.netresearchgate.net

The following table summarizes representative metal complexes formed with ligands analogous to Methanone, 3-pyridazinyl-3-pyridinyl-.

| Metal Ion | Analogous Ligand Used | Resulting Complex Formula | Reference |

| Zn(II) | bis(pyridin-3-yl)methanone | [ZnCl₂(C₁₁H₈N₂O)]n | nih.gov |

| Zn(II) | Pyridazine-3-carboxylic acid | [Zn(C₅H₃N₂O₂)₂(H₂O)₂]·2H₂O | researchgate.net |

| Fe(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | [Fe(tpt)Cl₂]·2(H₂O) | nih.gov |

| Fe(III) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | [Fe₂(tpt)₂(μ-O)Cl₄] | nih.gov |

| Ni(II) | 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | [Ni(topca)₂(H₂O)₂]·2H₂O | researchgate.netresearchgate.net |

| Mn(II) | 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | [Mn(topca)₂(H₂O)₂]·2H₂O | researchgate.netresearchgate.net |

The geometry of the final metal complex is determined by the coordination preferences of the metal ion, the steric and electronic properties of the ligand, and the presence of co-ligands.

Tetrahedral Geometry: This geometry is common for d¹⁰ ions like Zn(II). In the complex formed between bis(3-pyridyl)methanone and ZnCl₂, the Zn(II) ion adopts a distorted tetrahedral ZnCl₂N₂ geometry. nih.gov It coordinates to two chloride ions and two nitrogen atoms from two different bridging ligands, resulting in a zigzag polymer chain. nih.gov

Octahedral Geometry: Six-coordinate octahedral geometry is frequently observed for many transition metals, including Fe(II), Ni(II), and Mn(II). unizar.esnih.gov In complexes with ligands like 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid, the metal ion is coordinated to two ligand molecules (each binding through a pyridazinyl nitrogen and a carboxylate oxygen) and two water molecules, completing the octahedral sphere. researchgate.netresearchgate.net Similarly, Fe(II) complexes with sandwich-type terpyridine ligands adopt a bis-terpyridine structure, resulting in an octahedral coordination environment around the iron center. rsc.org

Square Pyramidal Geometry: Five-coordinate geometries, such as square pyramidal, are also possible. In the complex [Fe(tpt)Cl₂], the Fe(II) ion exhibits an approximately square pyramidal environment, comprising three nitrogen atoms from the tpt ligand and two chloride ions. nih.gov

The following table details observed coordination geometries in complexes with related ligands.

| Metal Ion | Analogous Ligand | Coordination Geometry | Coordination Mode of Ligand | Reference |

| Zn(II) | bis(pyridin-3-yl)methanone | Distorted Tetrahedral | μ₂-Bridging (N, N') | nih.gov |

| Zn(II) | Pyridazine-3-carboxylic acid | Distorted Octahedral | Bidentate (N, O) Chelate | researchgate.net |

| Ni(II) | 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | Octahedral | Bidentate (N, O) Chelate | researchgate.net |

| Fe(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | Square Pyramidal | Tridentate (N, N', N'') | nih.gov |

| Fe(III) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | Distorted Octahedral | Tridentate (N, N', N'') | nih.gov |

In the polymeric structure of [ZnCl₂(bis(3-pyridyl)methanone)]n, the two chloride ions are essential for completing the tetrahedral coordination sphere of the zinc atom. nih.gov In their absence, a different structural motif would undoubtedly form. Similarly, in many hydrated complexes, water molecules act as terminal ligands, directly bonding to the metal ion and participating in extensive hydrogen-bonding networks that stabilize the crystal lattice. researchgate.netresearchgate.net

The choice of co-ligand can also prevent the ligand from binding in a certain way. For example, the interaction of phosphinous amide ligands with metal carbonyls shows that the final product can retain several carbonyl (CO) co-ligands, with the heterocyclic ligand displacing only one or two of them. researchgate.net This demonstrates that the relative binding strengths of the primary ligand and the co-ligands dictate the final composition and structure of the coordination complex.

Electronic Structure and Bonding in Metal Complexes

The electronic properties and bonding nature of metal complexes containing Methanone, 3-pyridazinyl-3-pyridinyl- are governed by the interplay between the ligand's donor-acceptor capabilities and the metal center's d-orbitals. The ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atoms of the pyridine and pyridazine rings.

Ligand Field Theory and Molecular Orbital Considerations

In an octahedral complex, these interactions raise the energy of the eg orbitals (dz², dx²-y²) more than the t2g orbitals (dxy, dxz, dyz), creating a ligand field splitting energy (Δo). The magnitude of this splitting depends on the metal ion and its oxidation state. Molecular orbital (MO) theory provides a more detailed picture, describing the formation of σ-bonds from ligand-to-metal donation and π-bonds from metal-to-ligand back-donation. acs.org The latter interaction is characteristic of complexes with ligands possessing low-lying π* orbitals, such as bipyridine and its analogues. wikipedia.org

Table 1: Representative Ligand Field Parameters for Analogous Bidentate N-Donor Ligand Complexes This table presents typical experimental values for related complexes to provide context for the expected parameters for Methanone, 3-pyridazinyl-3-pyridinyl- complexes.

| Complex Ion (with analogous ligands) | Ligand Field Splitting Energy (Δo), cm⁻¹ | Racah Parameter (B), cm⁻¹ |

|---|---|---|

| [Fe(bpy)₃]²⁺ | 11,300 | ~450 |

| [Ni(bpy)₃]²⁺ | 12,700 | ~750 |

| [Ru(bpy)₃]²⁺ | 25,600 | ~400 |

Data compiled from established values for 2,2'-bipyridine (B1663995) (bpy) complexes.

Density Functional Theory Studies on Metal-Ligand Interactions